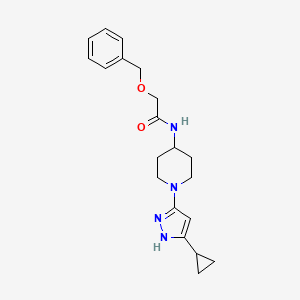

2-(benzyloxy)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

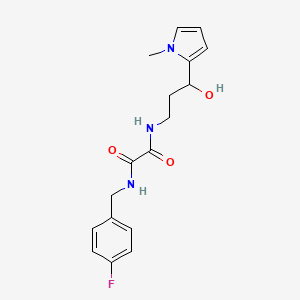

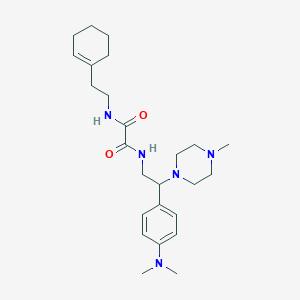

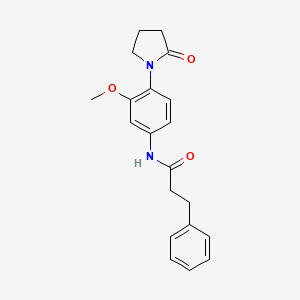

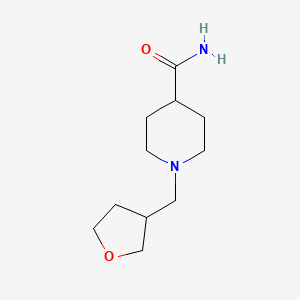

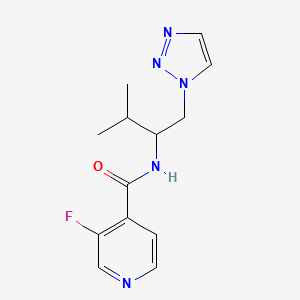

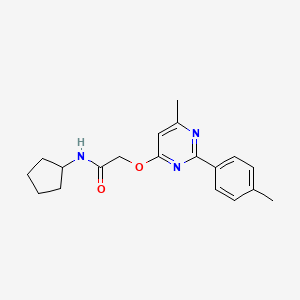

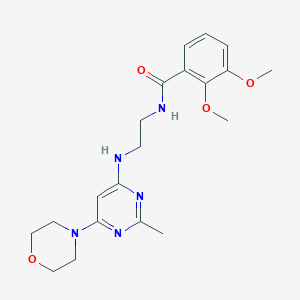

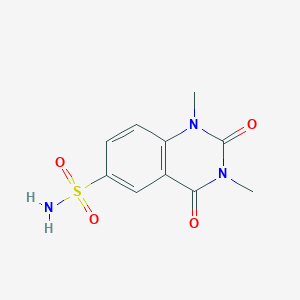

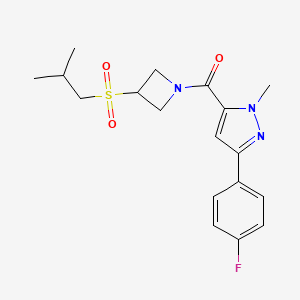

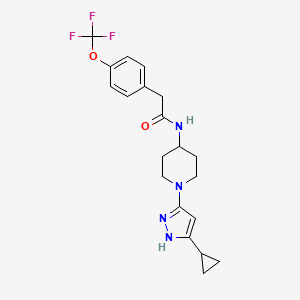

The compound 2-(benzyloxy)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures with piperidine and acetamide moieties are frequently explored for their potential biological activities, such as antitumor, antihistaminic, and antibacterial properties .

Synthesis Analysis

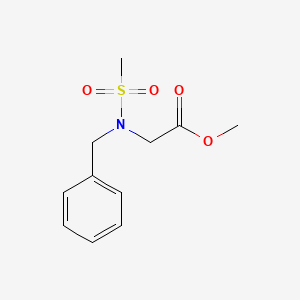

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of N-substituted acetamide derivatives often includes the use of benzenesulfonyl chloride with amines, followed by substitution reactions with different electrophiles . The synthesis process is carefully controlled and monitored using techniques like NMR and IR spectroscopy to confirm the structures of the intermediates and final products.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure . The presence of a piperidine ring and an acetamide group is a common feature in these molecules, which is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the piperidine nitrogen atom can be deprotected and further reacted with various electrophiles to yield a diverse range of derivatives . The reactivity of these compounds can be exploited to synthesize molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. The biological activities of these molecules, such as antitumor, antihistaminic, and antibacterial effects, are evaluated through in vitro and in vivo assays to determine their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Research has focused on the synthesis of novel compounds with potential antitumor activities. For instance, compounds incorporating elements similar to the query compound, such as pyrazole derivatives and acetamide functionalities, have been synthesized and evaluated for their antitumor effects. These compounds have shown inhibitory effects on different cancer cell lines, suggesting that similar structures could be investigated for antitumor properties (Albratty et al., 2017).

Antimicrobial Applications

Some research has explored the antimicrobial properties of acetamide derivatives. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and tested for their antimicrobial activities against various pathogenic bacteria and fungi. These studies suggest that acetamide compounds could serve as a basis for developing new antimicrobial agents, pointing towards potential applications in combating infections and diseases (Mokhtari & Pourabdollah, 2013).

Antioxidant Properties

The antioxidant potential of novel compounds is another area of interest. Research involving similar chemical structures has indicated that certain derivatives exhibit significant antioxidant activities. These findings highlight the possibility of employing such compounds in therapeutic contexts to mitigate oxidative stress-related conditions (Hamama et al., 2013).

Insecticidal Use

Investigations into the insecticidal properties of acetamide and pyrazole derivatives have shown promising results against agricultural pests, such as the cotton leafworm. This suggests potential applications in developing new insecticides to protect crops and enhance agricultural productivity (Fadda et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in meiosis, but is dispensable for mitosis .

Mode of Action

It is known to interact with cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and division .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By inhibiting CDK2, the compound may disrupt the normal progression of the cell cycle, leading to a halt in cell division . The downstream effects of this disruption could include reduced cell proliferation and potential cell death .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and effectiveness .

Result of Action

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide can lead to a disruption in the cell cycle . This disruption could result in a reduction in cell proliferation and potentially induce cell death . More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Action Environment

The action, efficacy, and stability of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it interacts with.

Eigenschaften

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(14-26-13-15-4-2-1-3-5-15)21-17-8-10-24(11-9-17)19-12-18(22-23-19)16-6-7-16/h1-5,12,16-17H,6-11,13-14H2,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJQHTGKLPNCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)COCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)

![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)